N-(4-ethoxyphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride
Description
N-(4-ethoxyphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O.ClH/c1-3-24-16-10-8-15(9-11-16)22-21-17-5-4-6-19(17)23-20-12-7-14(2)13-18(20)21;/h7-13H,3-6H2,1-2H3,(H,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXXFHQYYXTOKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3CCCC3=NC4=C2C=C(C=C4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . This method ensures the formation of the desired quinoline scaffold with the necessary functional groups.
Industrial Production Methods
Industrial production of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium ethoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
N-(4-ethoxyphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazolo(3,4-b)quinolin-4-amine;hydrochloride
- N-cyclohexyl-1,3-dimethyl-1H-pyrazolo(3,4-b)quinolin-4-amine;hydrochloride
- N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo(3,4-b)quinolin-4-amine;hydrochloride
Uniqueness
N-(4-ethoxyphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ethoxyphenyl and cyclopentaquinoline moieties contribute to its unique properties compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
